N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Description
The compound N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide features a benzothiazole core substituted with methyl groups at positions 3 and 5. The (2E)-configuration denotes the geometry of the imine double bond in the dihydrobenzothiazole ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in receptor binding and catalytic applications .
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-6-7-10-11(8-9)18-13(16(10)5)15-12(17)14(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQBLUYLYFAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide typically involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with 2,2-dimethylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Electron-Donating Groups: The target compound’s 3,6-dimethylbenzothiazole core may enhance electron density, influencing reactivity in metal-catalyzed reactions (cf. ). Amide Variants: The 2,2-dimethylpropanamide group in the target compound provides steric hindrance, which may limit rotational freedom compared to the 2,4-dimethoxybenzamide in . This could affect solubility and crystal packing .
Biological Relevance :
- Compounds with benzothiazole-amide motifs, such as those in , exhibit antihypertensive effects via angiotensin II receptor antagonism. The target compound’s amide group may similarly engage in hydrogen bonding with receptor residues, though its dimethylpropanamide substituent might reduce polarity compared to methoxy or halogenated analogs .
- Benzothiophene carboxamides (e.g., ) for heartworm treatment share functional similarities, suggesting the target compound’s amide linkage could be explored for parasitic applications.
Structural Characterization:
- X-ray crystallography (utilizing SHELX software ) confirms the (2E)-configuration and hydrogen-bonding patterns. For example, the target compound’s amide group may form intermolecular hydrogen bonds, influencing crystal lattice stability .
- Compared to the spirocyclic compound in , the target’s planar benzothiazole ring may enhance π-π stacking interactions in solid-state structures.
Pharmacological and Physicochemical Properties
- Solubility : The 2,2-dimethylpropanamide group likely reduces aqueous solubility compared to more polar substituents (e.g., methoxy in or hydrochlorides in ).
- Binding Affinity : Molecular docking studies (as in ) suggest that substituents on the benzothiazole ring and amide moiety critically influence interactions with biological targets. For instance, the chloro group in may enhance hydrophobic interactions in receptor pockets.
Biological Activity
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H16N2S |
| Molecular Weight | 232.35 g/mol |
| CAS Number | 477294-80-7 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis.
- Antitumor Properties : Research indicates that this compound may intercalate into DNA and inhibit DNA-dependent enzymes. This mechanism contributes to its potential as an anticancer agent by disrupting cellular replication and inducing apoptosis in cancer cells.
Biological Activity Studies
Recent studies have highlighted the compound's efficacy against various pathogens and cancer cell lines:
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens:
| Tested Organism | Activity | Methodology |
|---|---|---|
| Escherichia coli | Moderate inhibition | Broth microdilution testing |
| Staphylococcus aureus | Significant inhibition | Broth microdilution testing |
The compound demonstrated promising results particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | DNA intercalation |
| MCF7 (breast cancer) | 12 | Inhibition of DNA-dependent enzymes |
These results indicate a strong potential for development into a therapeutic agent for cancer treatment.
Case Studies
Several case studies have documented the effects of this compound in specific experimental settings:
-
Case Study on Bacterial Infections :
- Researchers administered the compound to infected mice models and observed a reduction in bacterial load. The results indicated that the compound could serve as a novel treatment option for resistant bacterial strains.
-
Case Study on Cancer Treatment :
- In a controlled study involving human cancer cell lines, treatment with this compound resulted in significant apoptosis rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
